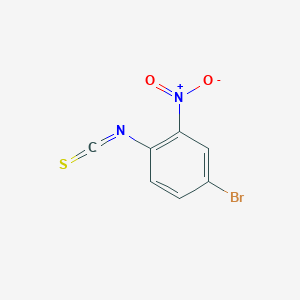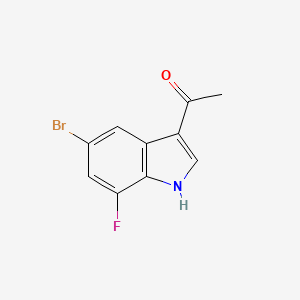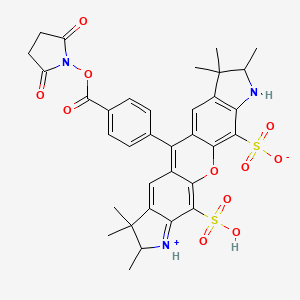
APDye 532 NHS Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APDye 532 NHS Ester is a bright yellow-fluorescent dye that is amine-reactive and commonly used for labeling proteins, antibodies, and other amine-containing biomolecules. This compound is known for its excellent photostability and pH-insensitive emission, making it a valuable tool in various scientific applications, including imaging and flow cytometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of APDye 532 NHS Ester typically involves the reaction of the dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting NHS ester is then purified using techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
化学反応の分析
Types of Reactions
APDye 532 NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is crucial for its labeling applications .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester, coupling agents (e.g., DCC)
Major Products
The major product of the reaction between this compound and primary amines is a covalently bonded amide conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various labeling applications .
科学的研究の応用
APDye 532 NHS Ester has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving amine-containing compounds.
Biology: Commonly used in fluorescence microscopy and flow cytometry for labeling proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Employed in the development of biosensors and other analytical tools for detecting specific biomolecules .
作用機序
The mechanism of action of APDye 532 NHS Ester involves the formation of a covalent bond with primary amines through nucleophilic substitution. The NHS ester group reacts with the amine group, resulting in the formation of a stable amide bond. This covalent attachment ensures that the fluorescent dye remains bound to the target molecule, allowing for accurate detection and imaging .
類似化合物との比較
APDye 532 NHS Ester is often compared with other similar fluorescent dyes, such as:
- Alexa Fluor 532 NHS Ester
- DyLight 532 NHS Ester
- CF 532 NHS Ester
Uniqueness
This compound stands out due to its high photostability and pH-insensitive emission, which ranges from pH 4 to pH 10. This makes it particularly suitable for applications that require consistent fluorescence under varying pH conditions. Additionally, its bright yellow fluorescence and compatibility with common laser lines (e.g., Nd:YAG) make it a preferred choice for many researchers .
特性
CAS番号 |
477876-64-5 |
|---|---|
分子式 |
C34H33N3O11S2 |
分子量 |
723.8 g/mol |
IUPAC名 |
12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate |
InChI |
InChI=1S/C34H33N3O11S2/c1-15-33(3,4)21-13-19-25(17-7-9-18(10-8-17)32(40)48-37-23(38)11-12-24(37)39)20-14-22-27(36-16(2)34(22,5)6)31(50(44,45)46)29(20)47-28(19)30(26(21)35-15)49(41,42)43/h7-10,13-16,35H,11-12H2,1-6H3,(H,41,42,43)(H,44,45,46) |
InChIキー |
WHVNXSBKJGAXKU-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=[NH+]C(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)ON7C(=O)CCC7=O)S(=O)(=O)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


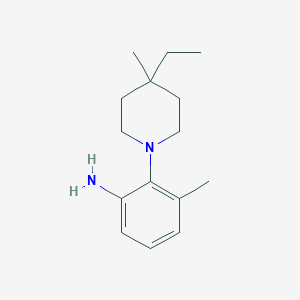

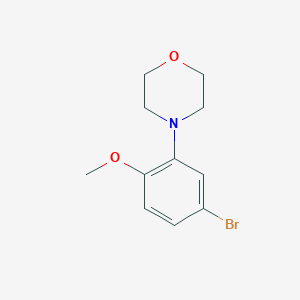
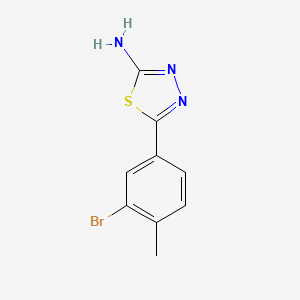
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
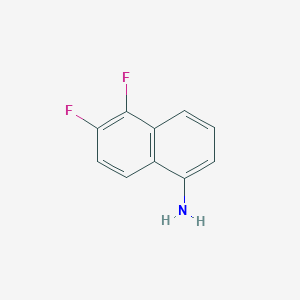

![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
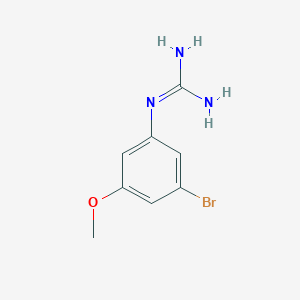
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
